molecular formula C18H17N5S2 B14374563 N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline CAS No. 90850-70-7

N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline

Cat. No.: B14374563
CAS No.: 90850-70-7
M. Wt: 367.5 g/mol
InChI Key: OQRQQZIVZHAZDQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline typically involves a multi-step process:

    Diazotization: The starting material, N,N-diethylaniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-isothiocyanato-1,3-benzothiazole under controlled conditions to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products Formed

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Amines are the primary products.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a reagent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-bacterial activities.

    Industry: Utilized in the production of colored materials, such as textiles and inks.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline exerts its effects involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The azo group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-(phenyldiazenyl)aniline: Another azo dye with similar structural features but different substituents.

    N,N-Diethyl-4-(p-pentafluorosulfanylbenzenediazenyl)aniline: A fluorinated azo compound with unique chemical properties.

Properties

CAS No.

90850-70-7

Molecular Formula

C18H17N5S2

Molecular Weight

367.5 g/mol

IUPAC Name

N,N-diethyl-4-[(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C18H17N5S2/c1-3-23(4-2)15-8-5-13(6-9-15)21-22-18-20-16-10-7-14(19-12-24)11-17(16)25-18/h5-11H,3-4H2,1-2H3

InChI Key

OQRQQZIVZHAZDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)N=C=S

Origin of Product

United States

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